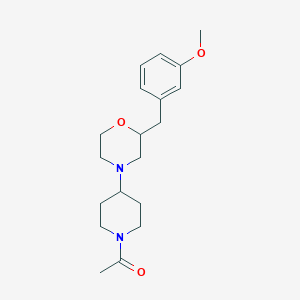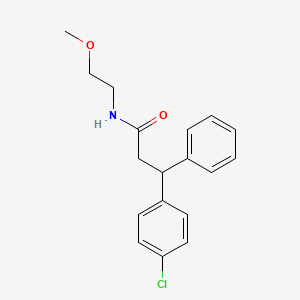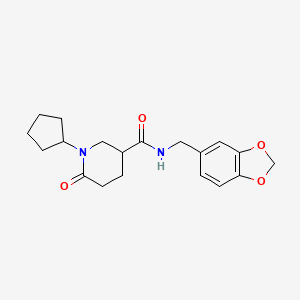
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the morpholine family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. These signaling pathways ultimately lead to the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have a range of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have reinforcing properties, which make it a potential candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has several advantages for use in lab experiments, including its high affinity for the μ-opioid receptor and its ability to modulate pain and reward pathways in the brain. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
Orientations Futures
There are several future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, including the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential use in the treatment of pain and addiction. Finally, more studies are needed to investigate the potential side effects of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential for abuse.
In conclusion, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the μ-opioid receptor and has been shown to modulate pain and reward pathways in the brain. While there are advantages to its use in lab experiments, there are also limitations, including its potential for abuse and side effects. Future research is needed to fully understand the potential of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its analogs for the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine to form 4-(4-piperidinyl)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine in the presence of acetic anhydride to produce 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has also been studied for its potential use as a tool for studying the role of the μ-opioid receptor in addiction and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
1-[4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20-8-6-17(7-9-20)21-10-11-24-19(14-21)13-16-4-3-5-18(12-16)23-2/h3-5,12,17,19H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVUGVWWKJURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)

![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)